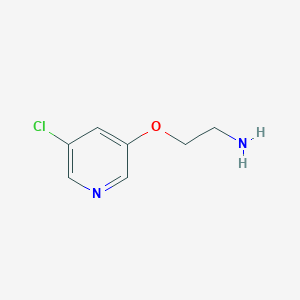
Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a cyclobutane derivative, characterized by a cyclobutane ring substituted with a methylamino group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate typically involves the cyclization of suitable precursors. One common method is the phase transfer catalysis, which provides good yields in the synthesis of cyclobutane skeletons . The key steps include the ring closure of 1,3-diols and the transformation of a carboxyl group to a methyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of phase transfer catalysis and other advanced synthetic techniques are likely employed to achieve high yields and purity in large-scale production.
化学反应分析
Types of Reactions
Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, which can modify biological molecules and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Methyl 1-(methylamino)cyclobutane-1-carboxylate: A similar compound with a simpler structure.
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane ring and carboxylate group but differ in other substituents.
Uniqueness
Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-9(6-8,10-3)7(11)12-4/h10H,5-6H2,1-4H3 |
InChI 键 |
XSUIHGGAODJMKB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)(C(=O)OC)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


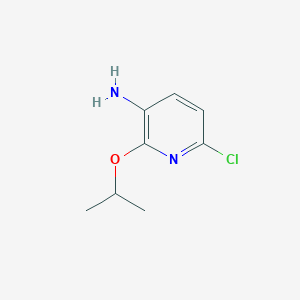
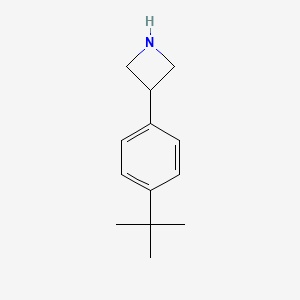


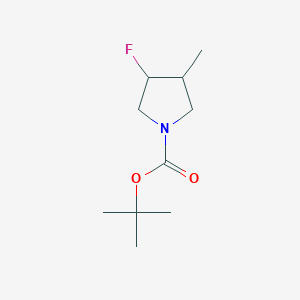
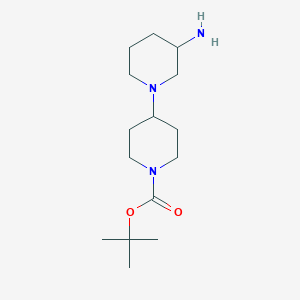

![tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13332812.png)
![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)
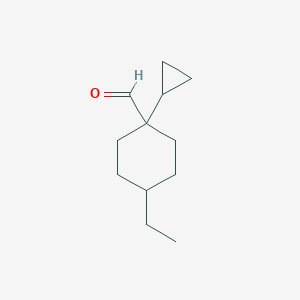
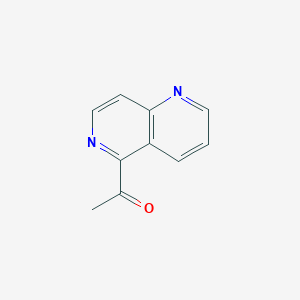
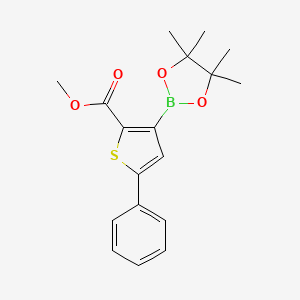
![Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13332847.png)
